
Paliperidone-d4
Übersicht
Beschreibung
Paliperidone-d4 (CAS: 1020719-55-4) is a deuterium-labeled analog of paliperidone, the major active metabolite of the antipsychotic risperidone. It serves as a critical internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior to non-deuterated paliperidone but distinct mass spectral signature. Its molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51–430.52 (variations due to measurement methods) . Paliperidone itself is a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, used to treat schizophrenia and related psychotic disorders. The deuterated form retains these pharmacological properties but is primarily utilized for quantitative research purposes .
Vorbereitungsmethoden
Synthetic Pathways for Paliperidone-d4
The synthesis of this compound builds upon established routes for Paliperidone, with modifications to incorporate deuterium. Two primary approaches dominate:
Deuteration of Paliperidone Intermediates
A widely cited method involves deuterating key intermediates during Paliperidone synthesis. As outlined in US Patent 8481729B2 , Paliperidone is synthesized through a multi-step process starting from 3-benzyloxy-2-aminopyridine. For this compound, deuterium is introduced at the 9-hydroxy position or adjacent methyl groups by substituting hydrogen-containing reagents with deuterated analogs. For example:
-
Reduction with Sodium Borodeuteride : In Step B of the patent, sodium borohydride (NaBH₄) reduces a ketone intermediate. Replacing NaBH₄ with sodium borodeuteride (NaBD₄) introduces deuterium at the reduction site .
-
Deuterated Solvents : Using deuterated solvents (e.g., D₂O or CD₃CN) during condensation or purification steps facilitates hydrogen-deuterium exchange at labile positions.
Direct Deuteration of Paliperidone
Post-synthesis deuteration via acid- or base-catalyzed exchange offers an alternative route. Exposing Paliperidone to deuterated acids (e.g., DCl in D₂O) or bases (e.g., NaOD) replaces hydrogens at acidic sites (e.g., hydroxyl or amine groups) with deuterium. However, this method risks non-specific deuteration and requires rigorous purification.
Key Reaction Steps and Conditions
The synthesis of this compound mirrors Paliperidone production, with adjustments for isotopic labeling. Critical steps include:
Deprotection and Condensation
-
Benzyl Group Removal : Hydrochloric acid (HCl) cleaves the benzyl protecting group from 3-benzyloxy intermediates. For deuterated analogs, DCl in D₂O ensures deuteration at the hydroxyl position .
-
Condensation with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole : This step couples the pyrimidinone intermediate with the benzisoxazole moiety. Using deuterated diisopropylethylamine (DIPEA-d₁₈) as a base minimizes protonation at reactive sites .
Reduction and Purification
-
Sodium Borodeuteride Reduction : Substituting NaBH₄ with NaBD₄ in the ketone reduction step introduces deuterium at the 9-position, yielding tetrahydro-pyrido[1,2-a]pyrimidin-4-one-d₁ .
-
Crystallization in Deuterated Solvents : Isopropyl alcohol-d₈ or methanol-d₄ enhances deuteration efficiency during recrystallization, ensuring high isotopic purity .
Deuterium Incorporation Strategies
Targeted deuteration requires precise control over reaction conditions and reagent selection. Common strategies include:
Isotopic Labeling During Intermediate Synthesis
Deuterated starting materials, such as 3-(2-chloroethyl)-9-hydroxy-2-methyl-d₃-pyrido[1,2-a]pyrimidin-4-one, ensure deuterium is embedded early in the synthesis. This approach minimizes downstream side reactions.
Post-Synthetic Exchange
Exposing Paliperidone to deuterium oxide (D₂O) under acidic or basic conditions replaces exchangeable hydrogens. For example:
2O \xrightarrow{\text{HCl}} \text{Paliperidone-d}n + H_2O
This method is cost-effective but less specific, often requiring chromatographic separation to isolate desired isotopologs.
Analytical Characterization
Confirming deuterium placement and purity is critical. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR identifies non-deuterated positions, while ²H NMR quantifies deuterium incorporation. For example, the absence of a signal at δ 4.9 ppm (9-OH proton) confirms deuteration at the hydroxyl group.
Mass Spectrometry (MS)
High-resolution MS verifies molecular weight increases consistent with deuterium substitution. This compound exhibits a molecular ion at m/z 428.52 (vs. 424.49 for Paliperidone), with a +4 Da shift .
X-ray Crystallography
Crystal structures resolve deuterium positions in the solid state, though this method is less common due to the challenge of growing deuterated crystals.
Challenges and Optimizations
Isotopic Purity
Achieving >98% deuterium enrichment requires stringent exclusion of protic solvents. For example, replacing methanol with methanol-d₄ in purification steps reduces back-exchange .
Reaction Yield
Deuterated reagents often slow reaction kinetics. Optimizing temperature (e.g., 25°C to 40°C) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenations) mitigates yield losses .
Cost Considerations
Deuterated reagents are expensive. Recycling solvents and intermediates through distillation or chromatography improves cost efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
Paliperidon-d4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von Paliperidon-d4 zur Bildung hydroxylierter Derivate führen, während die Reduktion deuterierte Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Paliperidone-d4 is instrumental in studying the pharmacokinetics (PK) and pharmacodynamics (PD) of antipsychotic medications. The deuterated compound allows researchers to trace drug metabolism and distribution more accurately due to its distinct mass signature in mass spectrometry.
- Case Study : A study utilized this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify paliperidone levels in human plasma. This method demonstrated high sensitivity and specificity, making it suitable for therapeutic drug monitoring (TDM) in clinical settings .
Development of Novel Drug Formulations
This compound is also used in the formulation of advanced drug delivery systems. For instance, researchers have developed mucoadhesive nanoemulsions of paliperidone to enhance brain bioavailability.
- Research Findings : A study reported that a mucoadhesive nanoemulsion containing paliperidone significantly improved the drug's bioavailability when administered intranasally. This approach aims to bypass the blood-brain barrier effectively, enhancing therapeutic outcomes for schizophrenia treatment .
Therapeutic Drug Monitoring (TDM)
The use of this compound in dried blood spot (DBS) sampling has emerged as a promising tool for TDM. This method allows for easier collection and analysis of samples, facilitating better adherence monitoring and dose adjustments.
- Analytical Performance : A study validated a DBS method for monitoring several antipsychotics, including paliperidone. The results indicated good correlation between DBS and plasma concentrations, suggesting that DBS could be a viable alternative for routine TDM in psychiatric care .
Behavioral Studies in Animal Models
This compound has been employed in behavioral studies using animal models to assess its effects on cognitive functions related to schizophrenia.
- Experimental Findings : In a maternal immune activation mouse model, administration of this compound improved spatial working memory in T-maze tasks, indicating potential cognitive benefits associated with this compound .
Comparison with Other Antipsychotics
Research involving this compound often includes comparisons with other antipsychotic medications to evaluate efficacy and safety profiles.
- Clinical Insights : Long-acting injectable formulations of paliperidone have shown superior compliance rates compared to oral medications. Studies indicate that patients receiving paliperidone are less likely to relapse due to medication non-compliance, underscoring the importance of effective delivery systems .
Summary Table of Applications
Wirkmechanismus
Paliperidone-d4, like paliperidone, exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to balance neurotransmitter levels in the brain, which is crucial for managing symptoms of schizophrenia and schizoaffective disorder. Additionally, this compound interacts with alpha-adrenergic and histamine receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Paliperidone-d4 belongs to a class of deuterated compounds used as internal standards in pharmacokinetic and bioanalytical studies. Below is a detailed comparison with structurally related or functionally analogous deuterated compounds:
Structural and Functional Analogues
Key Analytical Performance Metrics
Lower Limit of Quantification (LLOQ):
- Chromatographic Behavior: this compound and risperidone-d4 exhibit identical retention times to their non-deuterated counterparts but are distinguishable via mass transitions (e.g., m/z 431.2 → 211.2 for this compound vs. m/z 427.2 → 207.2 for Paliperidone) .
Pharmacokinetic and Stability Comparisons
- Metabolic Stability: Deuterium labeling reduces metabolic degradation (via the kinetic isotope effect), enhancing utility in long-term studies. For example, this compound is stable in biological matrices during sample preparation (e.g., SPE and evaporation steps) .
- Tissue Distribution: In CNS studies, this compound enabled precise modeling of brain-to-plasma ratios, outperforming non-deuterated standards due to minimized interference .
Commercial Availability and Purity
Biologische Aktivität
Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the substitution of four hydrogen atoms with deuterium, which can enhance its metabolic stability and pharmacokinetic properties. As an active metabolite of risperidone, paliperidone exhibits a complex profile involving multiple neurotransmitter systems, including dopamine and serotonin receptors.
Pharmacological Profile
This compound acts primarily as an antagonist at various receptors:
- Dopamine Receptors : Primarily D2 receptor antagonism, which is crucial for its antipsychotic effects.
- Serotonin Receptors : Antagonism at 5-HT2A receptors contributes to reducing extrapyramidal side effects.
- Adrenergic Receptors : It also has activity at α1 and α2 adrenergic receptors, which may influence mood and anxiety levels.
- Histaminergic Receptors : Antagonism at H1 receptors can lead to sedation.
Research indicates that this compound may exert anti-inflammatory effects through modulation of the Toll-like receptor 4 (TLR-4) pathway. A study demonstrated that paliperidone prevented TLR-4 activation and subsequent neuroinflammation in rat models subjected to stress. This suggests a potential role for paliperidone in addressing neuroinflammatory components associated with psychiatric disorders .
Table 1: Summary of Biological Activities
Efficacy in Schizophrenia Management
A retrospective observational study assessed the effectiveness of paliperidone palmitate (PP), a long-acting injectable form of paliperidone, on hospitalization rates among patients with schizophrenia. The study reported a significant reduction in acute inpatient admissions from an average of 0.86 to 0.23 per year following the initiation of PP treatment (P=0.001) . This underscores the potential benefits of long-term treatment strategies involving paliperidone formulations.
Safety Profile in Elderly Patients
A case study involving an elderly patient with treatment-resistant schizophrenia highlighted the safety and efficacy of paliperidone palmitate. The patient experienced improved control over psychotic symptoms without significant adverse effects during a treatment duration averaging 14 months . This suggests that paliperidone may be a viable option for populations that are often difficult to treat due to age-related sensitivities to medication.
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the actions of this compound:
- Neuroinflammation Regulation : Paliperidone was shown to modulate inflammatory markers such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway, which is activated by TLR-4 .
- Gut-Brain Axis Interaction : The compound appears to influence gut permeability and inflammation, suggesting a link between gastrointestinal health and mental health outcomes .
- Pharmacokinetics : The deuterated form may exhibit altered pharmacokinetics, potentially leading to more stable plasma concentrations and improved therapeutic outcomes compared to non-deuterated forms .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Paliperidone-d4 in biological matrices, and how should they be optimized?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Validate according to FDA/EMA guidelines for selectivity, sensitivity, linearity, precision, and accuracy. Optimize chromatographic conditions (e.g., column type, mobile phase pH) to resolve this compound from endogenous metabolites .
- Key Considerations : Include recovery studies for extraction efficiency and stability tests under varying storage conditions (e.g., freeze-thaw cycles) .
Q. How should researchers design experiments to synthesize and characterize this compound with high isotopic purity?
- Synthesis Protocol : Employ deuterium exchange reactions or custom synthetic routes using deuterated precursors. Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions .
- Characterization : Combine high-resolution mass spectrometry (HRMS) and NMR for structural elucidation. Quantify isotopic purity using isotopic abundance ratios (e.g., ≥99% deuterium at labeled positions) and exclude protiated analogs via spectral deconvolution .
Q. What experimental controls are critical for ensuring reproducibility in this compound pharmacokinetic studies?
- Controls : Include vehicle controls, dose-response cohorts, and biological replicates. Standardize animal models (e.g., strain, age) and environmental factors (e.g., fasting state) to minimize variability .
- Data Normalization : Use baseline correction for plasma concentration-time profiles and normalize to body weight/metabolic rate .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be systematically resolved?
- Root-Cause Analysis : Compare methodologies for dosing regimens, sample collection intervals, and analytical techniques. Conduct meta-analyses to identify outliers or trends linked to species-specific metabolism or assay variability .
- Resolution Strategies : Perform cross-validation studies using harmonized protocols and shared reference standards. Apply Bayesian statistical models to account for inter-study heterogeneity .
Q. What advanced computational models are suitable for predicting this compound’s metabolic stability and drug-drug interaction potential?
- In Silico Tools : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus, Simcyp) to simulate hepatic clearance and cytochrome P450 (CYP) enzyme interactions. Validate predictions with in vitro microsomal assays and reaction phenotyping .
- Data Integration : Incorporate high-throughput screening data for CYP inhibition/induction and transport protein affinity (e.g., P-glycoprotein) .
Q. How should researchers formulate hypothesis-driven questions to investigate this compound’s neuropharmacological mechanisms?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: “Does this compound exhibit differential D2 receptor binding kinetics compared to non-deuterated Paliperidone in rodent models of schizophrenia?” .
- Experimental Design : Use radioligand displacement assays and positron emission tomography (PET) imaging to quantify receptor occupancy. Compare dose-response curves under controlled physiological conditions .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal neurobehavioral studies?
- Quality Control : Implement strict batch testing for isotopic purity, residual solvents, and particulate matter. Use stability-indicating assays (e.g., forced degradation studies) to establish shelf-life criteria .
- Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation, ensuring traceability across batches .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines govern the use of this compound in preclinical and clinical research?
- Preclinical : Adhere to ARRIVE 2.0 guidelines for animal welfare, including randomization and blinding to reduce bias. Obtain institutional animal care committee approvals .
- Clinical : Register trials in primary registries (e.g., ClinicalTrials.gov ) and comply with ICH-GCP guidelines. Secure informed consent for human pharmacokinetic studies, emphasizing risks/benefits of deuterated drugs .
Q. How can researchers ensure transparency when sharing this compound datasets for secondary analysis?
- Data Standards : Structure datasets using CDISC standards (e.g., SDTM, ADaM) and annotate with controlled vocabularies (e.g., SNOMED CT). Provide raw instrument outputs and processing scripts in supplementary materials .
- Access Protocols : Use managed-access platforms (e.g., Yoda Project) to balance open science principles with participant privacy .
Q. Tables for Key Methodological Comparisons
Parameter | LC-MS/MS | NMR Spectroscopy |
---|---|---|
Sensitivity | Sub-picogram level | Millimolar range |
Isotopic Purity Assessment | Limited to abundance ratios | Direct structural confirmation |
Sample Throughput | High (automated workflows) | Low (manual processing) |
Best Use Case | Quantification in biological matrices | Synthetic route validation |
Eigenschaften
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-55-4 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.